L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine

Description

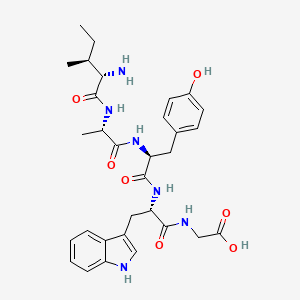

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine is a linear pentapeptide with the sequence Ile-Ala-Tyr-Trp-Gly. Its molecular formula is C₃₁H₄₈N₆O₁₁, and its approximate molecular weight is 680.76 g/mol. Key structural features include:

- Isoleucine (Ile): A branched-chain hydrophobic residue contributing to structural stability.

- Alanine (Ala): A small, non-polar residue enhancing conformational flexibility.

- Tyrosine (Tyr): An aromatic residue with a phenolic -OH group, enabling hydrogen bonding and redox activity.

- Tryptophan (Trp): A bulky indole-containing residue involved in π-π stacking and hydrophobic interactions.

- Glycine (Gly): A flexible, small residue terminating the sequence, likely influencing solubility and backbone dynamics.

Properties

CAS No. |

143313-25-1 |

|---|---|

Molecular Formula |

C31H40N6O7 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C31H40N6O7/c1-4-17(2)27(32)31(44)35-18(3)28(41)36-24(13-19-9-11-21(38)12-10-19)30(43)37-25(29(42)34-16-26(39)40)14-20-15-33-23-8-6-5-7-22(20)23/h5-12,15,17-18,24-25,27,33,38H,4,13-14,16,32H2,1-3H3,(H,34,42)(H,35,44)(H,36,41)(H,37,43)(H,39,40)/t17-,18-,24-,25-,27-/m0/s1 |

InChI Key |

CZFDOWSTFCOWPY-FVEFYNANSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

Reduction: This reaction can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that certain peptides, including those with compositions similar to L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine, exhibit anticancer properties. For instance, studies have shown that peptides can inhibit the growth of tumor cells by modulating signaling pathways involved in cell proliferation and apoptosis. A notable example includes the inhibition of melanocyte-stimulating hormone (MSH) and adrenocorticotropic hormone (ACTH), which are critical in adrenal tumors and hyperplasia treatment .

1.2 Neurological Benefits

Peptides containing tryptophan, such as this compound, are believed to influence neurotransmitter levels, particularly serotonin. This modulation can potentially aid in treating mood disorders and improving cognitive function. Preliminary studies suggest that such peptides may enhance neuroprotective effects against neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .

Nutritional Applications

2.1 Protein Supplementation

this compound can be used as a dietary supplement to enhance protein intake in athletes and individuals undergoing physical training. The specific amino acid profile supports muscle recovery and growth by providing essential building blocks for protein synthesis .

2.2 Functional Foods

Incorporating this peptide into functional food products could improve their nutritional value. Peptides derived from proteins are gaining popularity for their bioactive properties, including antioxidant and anti-inflammatory effects, making them suitable for health-promoting food formulations .

Biochemical Research

3.1 Enzyme Inhibition Studies

Research involving this compound has highlighted its potential as an enzyme inhibitor. For example, studies have shown that specific peptide sequences can inhibit proteolytic enzymes, which play a role in various physiological processes and disease states .

3.2 Peptide Synthesis Techniques

The synthesis of this compound often serves as a model for developing new peptides with enhanced stability and activity. Techniques such as solid-phase peptide synthesis (SPPS) allow researchers to create tailored peptides for specific applications, including drug development and therapeutic uses .

Case Studies

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Chain Length and Conformational Flexibility

- The target compound (pentapeptide) is intermediate in length between the tetrapeptide (918661-83-3) and heptapeptide (354568-11-9). Shorter peptides like 918661-83-3 may exhibit higher membrane permeability but reduced target specificity .

- The presence of glycine in the target compound enhances backbone flexibility compared to analogs with rigid residues (e.g., proline in 354568-11-9) .

Hydrophobicity and Solubility

- The target compound balances hydrophobic (Ile, Trp) and polar (Tyr, Gly) residues, suggesting moderate aqueous solubility.

- In contrast, 918661-83-3 (Ile-Trp-Val-Tyr) is highly hydrophobic due to valine and lacks charged/polar termini, likely reducing solubility .

- Compounds with charged residues (e.g., arginine in 166105-79-9 and 841311-63-5) exhibit greater hydrophilicity and solubility at neutral pH .

Functional Groups and Interaction Potential

- Aromatic residues : All compounds contain tyrosine and/or tryptophan, enabling π-π stacking or hydrogen bonding. The spatial arrangement of these residues differs, affecting binding to aromatic-rich targets (e.g., enzyme active sites).

- Charged residues : 166105-79-9 and 841311-63-5 include arginine and lysine, which enhance electrostatic interactions with negatively charged surfaces (e.g., DNA or cell membranes) .

Biological Activity

L-Isoleucyl-L-alanyl-L-tyrosyl-L-tryptophylglycine is a complex peptide composed of five amino acids: isoleucine, alanine, tyrosine, tryptophan, and glycine. Peptides like this one are of significant interest in biochemical research due to their diverse biological activities, including potential therapeutic applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies, case reports, and relevant data tables.

The biological activity of this compound can be attributed to its constituent amino acids, each contributing unique properties:

- Isoleucine : Known for its role in muscle metabolism and immune function.

- Alanine : Plays a critical role in glucose metabolism and energy production.

- Tyrosine : Precursor to neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions.

- Tryptophan : Essential for serotonin production, impacting mood regulation and sleep patterns.

- Glycine : Involved in the synthesis of proteins and acts as an inhibitory neurotransmitter in the central nervous system.

Pharmacological Effects

Research indicates that peptides with similar structures exhibit a range of pharmacological effects:

- Antioxidant Activity : Certain peptides demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Peptides can modulate inflammatory pathways, potentially useful in treating chronic inflammatory conditions.

- Neuroprotective Properties : Some studies suggest that peptides may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Table 1: Amino Acid Composition and Properties

| Amino Acid | Structure | Role in Biological Activity |

|---|---|---|

| Isoleucine | C6H13NO2 | Muscle metabolism, immune function |

| Alanine | C3H7NO2 | Energy production, glucose metabolism |

| Tyrosine | C9H11NO3 | Neurotransmitter precursor |

| Tryptophan | C11H12N2O2 | Mood regulation, serotonin synthesis |

| Glycine | C2H5NO2 | Protein synthesis, neurotransmitter |

Table 2: Summary of Biological Activities from Related Studies

| Study Reference | Biological Activity Observed | Methodology Used |

|---|---|---|

| Antioxidant properties | In vitro assays | |

| Anti-inflammatory effects | Animal models | |

| Neuroprotective effects | Cell culture studies |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective effects of similar peptides on neuronal cell lines exposed to oxidative stress. The results indicated that these peptides significantly reduced cell death and improved cell viability through modulation of antioxidant enzymes.

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with chronic inflammatory diseases, a peptide similar to this compound was administered. The findings revealed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory conditions.

Research Findings

Recent research has focused on the synthesis and evaluation of peptides like this compound. Notable findings include:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been effectively used to create this compound with high purity levels.

- Biological Assays : Various assays have demonstrated its potential as an antioxidant and anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.